

# Application Notes and Protocols: MAP855

## Solubility in Common Laboratory Solvents

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### Compound of Interest

Compound Name: MAP855

Cat. No.: B8586277

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## Abstract

**MAP855** is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases, crucial components of the Ras/Raf/MEK/ERK signaling pathway.<sup>[1]</sup> Its efficacy in both wild-type and mutant MEK1/2 models makes it a valuable tool in cancer research and drug development.<sup>[1]</sup> Understanding the solubility of **MAP855** in common laboratory solvents is critical for the design and execution of in vitro and in vivo experiments. This document provides a summary of available solubility data, detailed protocols for solubility determination, and relevant signaling pathway and workflow diagrams.

## Introduction to MAP855

**MAP855** is a small molecule inhibitor targeting MEK1 and MEK2, dual-specificity protein kinases that play a pivotal role in the mitogen-activated protein kinase (MAPK) cascade. The Ras/Raf/MEK/ERK pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. **MAP855** has demonstrated potent inhibition of this pathway, highlighting its potential as an anti-cancer agent.

Chemical Properties:

Property	Value
CAS Number	1660107-77-6
Molecular Formula	C <sub>28</sub> H <sub>23</sub> ClF <sub>2</sub> N <sub>6</sub> O <sub>3</sub>
Molecular Weight	564.97 g/mol

## Solubility of MAP855

The solubility of a compound is a critical parameter for its use in experimental settings. Currently, publicly available quantitative solubility data for **MAP855** in a wide range of common laboratory solvents is limited. However, some data and preparation protocols are available.

## Quantitative Solubility Data

The following table summarizes the known solubility of **MAP855** in various solvents and formulations. Researchers are encouraged to experimentally determine solubility in their specific solvent systems as required.

Solvent/Formulation	Temperature	Solubility
Dimethyl Sulfoxide (DMSO)	25°C	≥ 60 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn Oil	Not Specified	≥ 2.5 mg/mL[1]

Note: For water, ethanol, and methanol, specific quantitative solubility data for **MAP855** is not readily available in the public domain. It is recommended to determine these values experimentally using the protocol outlined below.

## Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized and widely accepted protocol for determining the equilibrium solubility of a chemical compound like **MAP855**.<sup>[3]</sup>

## Materials

- **MAP855** powder
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, PBS)
- Vials with screw caps
- Orbital shaker or vortex mixer in a temperature-controlled environment
- Centrifuge
- Syringes and syringe filters (0.22 µm, chemically resistant)
- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- Volumetric flasks

## Procedure

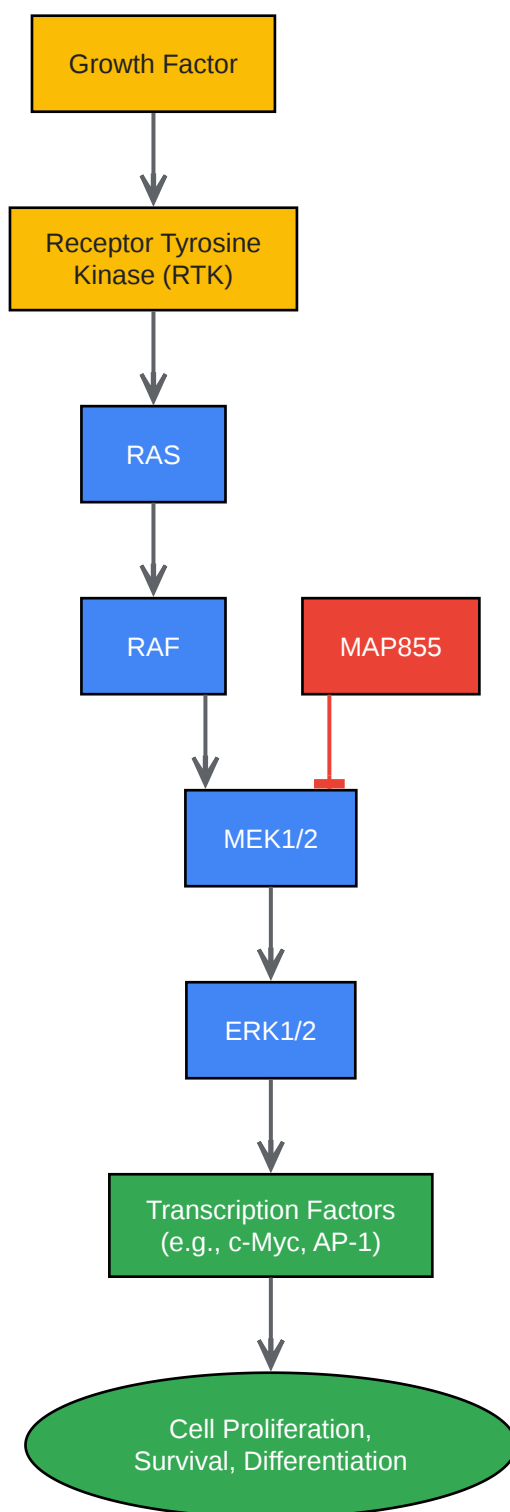
- Preparation of Standard Solutions:
  - Accurately weigh a small amount of **MAP855** and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
  - Perform serial dilutions of the stock solution to create a series of standard solutions for generating a calibration curve.
- Sample Preparation:
  - Add an excess amount of **MAP855** powder to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution.
  - Tightly cap the vials to prevent solvent evaporation.

- Equilibration:
  - Place the vials in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25°C).
  - Agitate the samples for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
- Separation of Undissolved Solid:
  - After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
  - Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Quantification:
  - Analyze the filtered supernatant (saturated solution) and the standard solutions by HPLC.
  - Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
  - Use the calibration curve to determine the concentration of **MAP855** in the saturated solution. This concentration represents the solubility of **MAP855** in the tested solvent at the specified temperature.
- Data Reporting:
  - Express the solubility in mg/mL or µg/mL.

## Visualizations

### MAP855 Signaling Pathway

**MAP855** targets the MEK1/2 kinases within the Ras/Raf/MEK/ERK signaling pathway. The following diagram illustrates this cascade and the point of inhibition by **MAP855**.

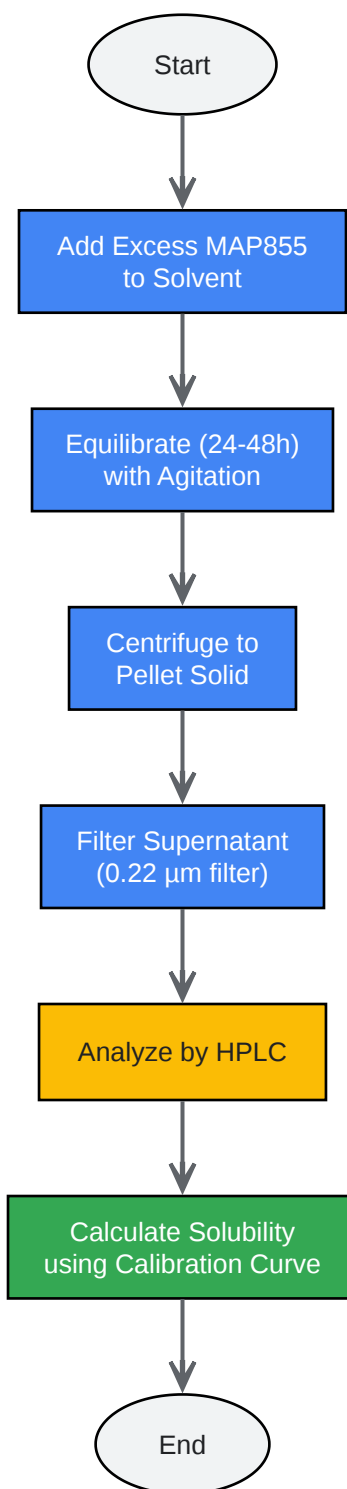


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Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of **MAP855** on MEK1/2.

## Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining the solubility of **MAP855**.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[3]

## Conclusion

While specific solubility data for **MAP855** in some common laboratory solvents remains to be fully characterized in publicly available literature, its high solubility in DMSO provides a convenient starting point for stock solution preparation. For other aqueous and organic solvents, the provided shake-flask protocol offers a robust method for experimental determination. The diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for researchers working with this potent MEK1/2 inhibitor.

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## References

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